(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound contains several functional groups, including a methyl ester, a benzoyl group, a thiazole ring, and a sulfamoyl group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses, such as in pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the benzoyl group might participate in electrophilic aromatic substitution reactions, and the sulfamoyl group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfamoyl and ester groups could impact its solubility, while the aromatic benzoyl and thiazole groups could affect its stability and reactivity .Mechanism of Action
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S2/c1-4-5-12-25(2)33(29,30)17-9-6-15(7-10-17)21(28)24-22-26(14-20(27)31-3)18-11-8-16(23)13-19(18)32-22/h6-11,13H,4-5,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFROONCIFKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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